2-Ethoxypentane (CAS 1817-89-6), also known as sec-amyl ethyl ether, is an asymmetric, branched aliphatic ether characterized by a boiling point of approximately 104.4 °C and a density of 0.77 g/cm³ [1]. Unlike highly volatile, low-molecular-weight ethers, this compound offers a significantly expanded thermal window while maintaining the classic Lewis basicity required to solvate organometallic intermediates [2]. Its pronounced hydrophobicity (predicted LogP ~2.39) and steric asymmetry make it a specialized solvent candidate for advanced organic synthesis, liquid-liquid extractions, and processes where both thermal stability and strict phase separation are critical procurement parameters [3].
Substituting 2-Ethoxypentane with common laboratory ethers like diethyl ether, tetrahydrofuran (THF), or methyl tert-butyl ether (MTBE) often leads to process failures in thermally demanding or moisture-sensitive workflows [1]. Diethyl ether's low boiling point (34.6 °C) severely restricts reaction kinetics, requiring pressurized vessels for elevated temperatures and posing extreme evaporative and flammability hazards at scale [2]. Conversely, THF is highly water-miscible, which complicates aqueous workups, promotes emulsion formation, and necessitates rigorous, time-consuming drying steps[3]. 2-Ethoxypentane bridges this gap by providing the coordinating ability of an ether with a >100 °C boiling point and near-zero water miscibility, making it non-interchangeable for high-temperature organometallic reactions and highly efficient biphasic extractions.
For endothermic reactions or sluggish organometallic additions, the thermal limits of the solvent dictate the reaction rate. 2-Ethoxypentane provides a boiling point of 104.4 °C, allowing reactions to be refluxed at significantly higher temperatures without the need for specialized pressurized reactors [1]. In contrast, diethyl ether boils at 34.6 °C, capping the maximum atmospheric reaction temperature and leading to massive evaporative losses during prolonged heating[2]. This ~70 °C thermal advantage directly accelerates reaction kinetics and improves safety profiles in scaled-up procurement scenarios.
| Evidence Dimension | Atmospheric Boiling Point / Thermal Window |
| Target Compound Data | 2-Ethoxypentane: 104.4 °C (377.5 K) |
| Comparator Or Baseline | Diethyl ether: 34.6 °C |
| Quantified Difference | ~70 °C higher boiling point, enabling high-temperature atmospheric reflux. |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables manufacturers to run sluggish, high-activation-energy reactions at elevated temperatures without investing in high-pressure reactor infrastructure.
In downstream processing, the ability of a solvent to cleanly separate from aqueous layers dictates cycle times and isolated yields. 2-Ethoxypentane is highly lipophilic, with a predicted LogP of 2.39, ensuring rapid and distinct phase separation during aqueous quenching[1]. When compared to THF, which is fully miscible with water, or MTBE, which has a water solubility of ~4.2 g/100 mL, 2-Ethoxypentane minimizes product loss into the aqueous phase and drastically reduces the energy required for subsequent solvent drying [2]. This makes it a superior procurement choice for large-scale liquid-liquid extractions.
| Evidence Dimension | Hydrophobicity (LogP) and Aqueous Miscibility |
| Target Compound Data | 2-Ethoxypentane: LogP ~2.39 (highly immiscible) |
| Comparator Or Baseline | THF (fully miscible) / MTBE (solubility ~4.2 g/100 mL) |
| Quantified Difference | Orders of magnitude lower aqueous solubility, preventing solvent partitioning into water. |
| Conditions | Standard aqueous workup / biphasic extraction conditions at 25 °C |
Eliminates emulsion formation and reduces product loss during aqueous washing, directly increasing throughput in industrial extractions.
The structural asymmetry of 2-Ethoxypentane, featuring a sec-amyl group, provides a distinct steric environment compared to symmetric or unbranched ethers [1]. While common solvents like diethyl ether or cyclopentyl methyl ether (CPME) provide relatively uniform coordination spheres around metal centers, the alpha-methyl branching in 2-Ethoxypentane introduces steric bulk that can modulate the nucleophilicity and regioselectivity of the solvated complex [2]. For highly sensitive organometallic syntheses, procuring this specific branched ether allows chemists to fine-tune reaction pathways that might otherwise yield unwanted byproducts in less hindered solvents.
| Evidence Dimension | Steric Bulk / Coordination Environment |
| Target Compound Data | 2-Ethoxypentane: Asymmetric sec-amyl branching |
| Comparator Or Baseline | Diethyl ether / THF: Low steric hindrance, symmetric or cyclic |
| Quantified Difference | Increased steric shielding around the oxygen lone pairs due to the alpha-methyl pentyl chain. |
| Conditions | Solvation of organomagnesium/organolithium intermediates |
Provides a tunable solvation environment that can improve selectivity and stabilize reactive intermediates in complex synthetic routes.
Directly leveraging its 104.4 °C boiling point, 2-Ethoxypentane is the optimal solvent choice for Grignard formations and nucleophilic additions that suffer from low conversion rates at room temperature. It allows for safe, atmospheric reflux at temperatures where diethyl ether would boil off, ensuring complete reaction of sluggish substrates [1].
Due to its high LogP (2.39) and near-zero water miscibility, this ether excels as an extraction solvent for non-polar active pharmaceutical ingredients (APIs) or natural products from aqueous broths. It outperforms THF and MTBE by preventing emulsions and minimizing the need for extensive post-extraction drying [2].
In advanced synthetic methodologies requiring precise control over the transition state, the asymmetric sec-amyl group of 2-Ethoxypentane provides unique steric shielding. It is utilized as a specialty coordinating solvent to modulate the reactivity and regioselectivity of organolithium or organozinc reagents [3].